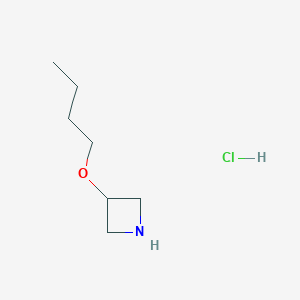

3-Butoxyazetidine hydrochloride

Description

Significance of the Azetidine (B1206935) Core in Organic Synthesis and Medicinal Chemistry

The azetidine core, a four-membered nitrogen-containing heterocycle, has garnered considerable attention for its utility as a versatile building block. Its incorporation into molecules can impart desirable physicochemical and pharmacological properties, making it a valuable scaffold in drug discovery and development.

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are recognized for their strategic importance as building blocks for more intricate molecules. lifechemicals.com Their inherent ring strain, a defining characteristic, endows them with unique reactivity and a distinct three-dimensional geometry. bldpharm.comdocumentsdelivered.com This conformational rigidity can be advantageous in drug design, contributing to enhanced metabolic stability and binding affinity to biological targets. acs.org The presence of a heteroatom within the strained four-membered ring further influences the molecule's properties, making these heterocycles valuable components in the synthesis of natural products and pharmaceutical agents. lifechemicals.comdocumentsdelivered.com

The ring strain energy of azetidine is a key factor driving its chemical behavior. It is more strained than its five-membered counterpart, pyrrolidine (B122466), but more stable than the three-membered aziridine (B145994) ring, offering a balance of reactivity and handling feasibility. bldpharm.comnih.gov

Table 1: Comparative Ring Strain of Small Heterocycles and Cycloalkanes

| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |

|---|---|---|---|

| Aziridine | 3 | Nitrogen | ~26.7-27.7 |

| Azetidine | 4 | Nitrogen | ~25.2-25.4 |

| Pyrrolidine | 5 | Nitrogen | ~5.4-5.8 |

| Cyclobutane | 4 | None | ~26.4 |

This table provides approximate values for ring strain energy based on available literature. bldpharm.comnih.gov

The azetidine ring is considered a "privileged motif" in medicinal chemistry, appearing in a diverse array of bioactive molecules. bldpharm.comnih.gov Its structure is more stable than that of aziridines, which makes it easier to handle and incorporate into larger molecules. bldpharm.comnih.govmdpi.com The unique four-membered scaffold, with its embedded polar nitrogen atom, is found in various pharmacologically important synthetic compounds. researchgate.net The versatility of the azetidine scaffold allows for the development of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net This has made it an attractive target for synthetic and medicinal chemists aiming to create novel therapeutic agents. bldpharm.comresearchgate.net

3-Butoxyazetidine (B1440743) hydrochloride is an example of a functionalized azetidine derivative, specifically a 3-substituted azetidine. The substituent at the 3-position, in this case, a butoxy group (-O(CH₂)₃CH₃), significantly influences the molecule's properties. The introduction of substituents onto the azetidine ring is a key strategy in medicinal chemistry to modulate factors such as lipophilicity, polarity, and steric profile, thereby fine-tuning the biological activity and pharmacokinetic properties of the resulting compound. mdpi.comresearchgate.net The hydrochloride salt form of 3-butoxyazetidine suggests its preparation and use as a stable, water-soluble solid, which is a common practice for amine-containing compounds in research and development. The synthesis of 3-alkoxyazetidines can be achieved through various methods, including the reaction of a suitable azetidine precursor with an alcohol. nih.gov The exploration of such 3-substituted azetidines is an active area of research, with studies focusing on their potential as inhibitors for various biological targets. mdpi.comresearchgate.net

Historical Perspective on Azetidine Synthesis: Challenges and Evolution

The synthesis of azetidines has historically been a challenging endeavor, primarily due to the ring strain inherent in the four-membered system. researchgate.netresearchgate.net This has driven the development of a wide range of synthetic methodologies, from traditional approaches to more recent, sophisticated techniques.

Historically, the construction of the azetidine ring relied on a few classical methods. Among the most common are intramolecular cyclization reactions, typically involving the formation of a carbon-nitrogen bond. These reactions often start from 1,3-amino alcohols or 1,3-haloamines. bldpharm.comresearchgate.net Another traditional approach is the [2+2] cycloaddition of an alkene with an amine or oxime derivative. bldpharm.com While foundational, these early methods were often hampered by low yields and limited substrate scope, making the synthesis of diversely functionalized azetidines a difficult task. researchgate.net The reduction of azetidin-2-ones (β-lactams) to the corresponding azetidines also represents a classical transformation route. researchgate.net

In recent years, significant progress has been made in the synthesis of azetidines, leading to greater accessibility and a broader range of possible structures. bldpharm.comnih.govresearchgate.net These modern methods often offer higher yields, better functional group tolerance, and improved stereocontrol. Notable advancements include:

Palladium-catalyzed intramolecular C(sp³)–H amination: This method allows for the direct formation of the azetidine ring from an amine-containing substrate through the activation of a typically unreactive C-H bond. nih.gov

Aza-Paterno-Büchi reactions: This photochemical [2+2] cycloaddition between an imine and an alkene provides a direct route to functionalized azetidines. nih.gov

Ring contraction of five-membered heterocycles: For instance, the conversion of N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines represents an innovative approach. nih.gov

Strain-release homologation: The reaction of highly strained azabicyclo[1.1.0]butanes can be used to construct the azetidine skeleton. nih.gov

Lewis acid-catalyzed reactions: The use of catalysts such as Lanthanum(III) triflate (La(OTf)₃) has been shown to promote the intramolecular aminolysis of epoxy amines to form azetidines.

Titanium(IV)-mediated coupling: This method has been employed to synthesize spirocyclic NH-azetidines from oxime ethers and Grignard reagents. nih.gov

These advanced synthetic strategies have significantly expanded the toolkit available to chemists, enabling the creation of complex and densely functionalized azetidine derivatives for various research applications. nih.gov

Table 2: Overview of Synthetic Methodologies for Azetidines

| Methodology | Type | Key Features |

|---|---|---|

| Intramolecular Cyclization of 1,3-Amino Alcohols/Haloamines | Traditional | Foundational method, often requires harsh conditions, may have low yields. bldpharm.comresearchgate.net |

| [2+2] Cycloaddition | Traditional | Direct formation of the four-membered ring, scope can be limited. bldpharm.com |

| Reduction of Azetidin-2-ones | Traditional | Accesses azetidines from readily available β-lactam precursors. researchgate.net |

| Pd-Catalyzed C-H Amination | Modern | High efficiency and functional group tolerance, direct C-N bond formation. nih.gov |

| Aza-Paterno-Büchi Reaction | Modern | Photochemical method, provides direct access to functionalized azetidines. nih.gov |

| Ring Contraction/Expansion | Modern | Innovative approach utilizing ring strain to form the desired heterocycle. nih.gov |

| Lewis Acid Catalysis | Modern | Mild conditions, high regioselectivity in certain reactions. |

Properties

IUPAC Name |

3-butoxyazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-3-4-9-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKPHICTVBTJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Azetidine Ring Systems

Cyclization Strategies for Azetidine (B1206935) Ring Constructionmagtech.com.cn

The formation of the azetidine ring is primarily achieved through cyclization reactions that can be broadly categorized into those forming a carbon-nitrogen (C-N) bond and those forming a carbon-carbon (C-C) bond. magtech.com.cn These strategies are fundamental to the synthesis of a wide array of azetidine derivatives.

Carbon-Nitrogen (C-N) Bond Forming Reactionsmagtech.com.cn

The construction of the azetidine ring through the formation of a C-N bond is a common and effective approach. magtech.com.cn This can be accomplished through several key synthetic transformations.

One of the most widely employed methods for azetidine synthesis is the intramolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net This strategy involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, leading to the formation of the cyclic amine. The leaving group is typically a halide or a sulfonate ester, such as a mesylate or tosylate. nih.govresearchgate.net

For instance, the synthesis of 3-hydroxyazetidine, a precursor to 3-Butoxyazetidine (B1440743), often involves the cyclization of a 1,3-amino alcohol derivative where the hydroxyl group has been converted into a good leaving group. chemicalbook.comgoogle.comgoogle.com The nitrogen atom then displaces the leaving group to form the four-membered ring. The success of this reaction is highly dependent on the nature of the substrate and the reaction conditions.

A general representation of this process is the cyclization of γ-amino alcohols. The hydroxyl group is activated, for example, by conversion to a mesylate. The subsequent intramolecular attack by the amine nitrogen forms the azetidine ring.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride | Pd(OH)2/C, H2, Ethanol, 4 atm | 3-Hydroxyazetidine hydrochloride | 94% | chemicalbook.com |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine, 1,4-dioxane, reflux | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] magtech.com.cnrsc.orgdiazepin-10(2H)-ones | 91-98% | nih.gov |

| β-amino alcohols | 1. Copper-catalyzed N-arylation 2. N-cyanomethylation 3. Mesylation and base-induced ring closure | N-aryl-2-cyanoazetidines | High | organic-chemistry.org |

| 2-substituted-1,3-propanediols | Primary amines, in situ generated bis-triflates | 1,3-disubstituted azetidines | - | organic-chemistry.org |

Another C-N bond forming strategy involves the reductive cyclization of β-haloalkylimines. acs.org In this approach, a β-haloalkylimine is treated with a reducing agent. The reduction of the imine moiety generates a secondary amine, which then undergoes intramolecular nucleophilic substitution to displace the halide and form the azetidine ring. The choice of reducing agent is crucial to ensure compatibility with the haloalkyl group and to control the stereochemistry of the resulting azetidine.

A potential issue with this method is the competition between the desired azetidine formation and the formation of a cyclopropane (B1198618) ring, particularly when acidic protons are present on the α-carbon. acs.org However, under thermal conditions without an added base, the cyclization to the azetidine can proceed efficiently due to the sufficient nucleophilicity of the secondary amine formed in situ. acs.org

The cyclization of allylic and homoallylic amines represents a versatile method for constructing azetidine rings. acs.org These reactions can be promoted by various reagents and catalysts. For example, palladium-catalyzed intramolecular amination of unactivated C-H bonds in picolinamide-protected amines has been shown to produce azetidines. organic-chemistry.org This method is advantageous due to its use of relatively low catalyst loadings and inexpensive reagents. organic-chemistry.org

An alternative approach involves the intramolecular hydroamination of allylic sulfonamides, which can be achieved through electrocatalysis. organic-chemistry.org This method utilizes the combination of cobalt catalysis and electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.org

Carbon-Carbon (C-C) Bond Forming Reactionsmagtech.com.cn

While less common than C-N bond forming reactions, the construction of the azetidine ring via C-C bond formation offers alternative synthetic routes. magtech.com.cn

Nucleophilic displacement reactions can also be strategically employed to form a C-C bond and complete the azetidine ring. A notable example is the aza-Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgrsc.org This reaction is a highly efficient method for synthesizing functionalized azetidines, often proceeding in a single step with high regio- and stereoselectivity. rsc.org The reaction is typically initiated by the photoexcitation of the imine. rsc.org

Another strategy involves the reaction of α-bromo N-sulfonylpyrrolidinones with various nucleophiles in the presence of a base. organic-chemistry.org This reaction proceeds through a one-pot nucleophilic addition-ring contraction sequence to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Cyclizations Initiated by Michael Additions

Intramolecular cyclization following a Michael addition is a robust strategy for forming the azetidine ring. This method typically involves an intramolecular conjugate addition of a nitrogen nucleophile to an activated alkene.

A notable application of this is the synthesis of enantiopure 2-cyano azetidines from β-amino alcohols. thieme-connect.com The key step in this sequence is a 4-exo-tet ring closure, which occurs via the intramolecular Michael addition of a lithiated α-amino nitrile onto an α,β-unsaturated ester. thieme-connect.com For example, treating an enamino ester with lithium hexamethyldisilazide (LiHMDS) at low temperatures triggers the desired Michael addition, yielding 2-cyano azetidines as a mixture of diastereomers. thieme-connect.com This approach has been successfully used to create constrained analogues of glutamic acid. thieme-connect.com

While direct Michael additions are common, related intramolecular cyclizations of functionalized amines are also prevalent. Intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group, are frequently employed. nih.govfrontiersin.org A modern variant involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. For instance, lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields, even with acid-sensitive functional groups present. nih.govfrontiersin.org

Table 1: Examples of Intramolecular Cyclizations for Azetidine Synthesis This table is interactive and can be sorted by clicking on the headers.

| Starting Material Type | Key Reagent/Catalyst | Cyclization Type | Product Type | Ref. |

|---|---|---|---|---|

| Enamino ester | LiHMDS | 4-exo-trig Michael Addition | 2-Cyano azetidine | thieme-connect.com |

| cis-3,4-Epoxy amine | La(OTf)₃ | Intramolecular Aminolysis | 3-Hydroxyazetidine | nih.govfrontiersin.org |

| γ-Amino alcohol derivative (as dimesylate) | Base | Intramolecular SN2 | Substituted azetidine | acs.org |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions provide a direct and atom-economical route to the azetidine core by combining two unsaturated molecules or different parts of the same molecule. mdpi.com The [2+2] cycloaddition, in particular, is a powerful tool for rapidly assembling the strained four-membered ring. rsc.orgrsc.org

Photocycloaddition Strategies

Photochemical methods utilize light to access excited states of molecules, enabling cycloaddition reactions that are often difficult or impossible under thermal conditions. These strategies are highly effective for constructing complex, functionalized azetidines.

The aza Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.orgrsc.orgnih.gov This reaction typically involves the excitation of the imine to a triplet or singlet state, followed by its addition to the alkene. researchgate.net However, the utility of this reaction has been historically limited by competing side reactions, such as the E/Z isomerization of the imine upon photoexcitation. rsc.org To overcome this, many successful examples employ cyclic imines, which are structurally prevented from isomerizing. rsc.org Recent developments have expanded the scope to include non-conjugated imines through the use of copper(I) catalysts, which enable the reaction via selective alkene activation through a metal-to-ligand charge transfer (MLCT) pathway. nih.gov

A significant advancement in the aza Paternò-Büchi reaction involves using 2-isoxazoline-3-carboxylates as imine surrogates. researchgate.netnih.gov These compounds, which are a specific type of cyclic oxime, can be activated using visible light and a suitable photocatalyst. researchgate.netnih.govspringernature.com This approach overcomes many limitations of traditional methods that require high-energy UV light. researchgate.net The reaction demonstrates broad scope, proceeding efficiently with a variety of both activated and unactivated alkenes. rsc.org The resulting polycyclic azetidine products are highly functionalized and can be readily converted into unprotected azetidines, highlighting the synthetic utility of this method. researchgate.netnih.gov

The use of visible light photocatalysis has revolutionized [2+2] cycloadditions, providing a milder and more general platform for azetidine synthesis. researchgate.netdigitellinc.comchemrxiv.org These methods typically rely on a photocatalyst, often a commercially available iridium complex, that absorbs visible light and activates a substrate via triplet energy transfer. researchgate.netnih.govchemrxiv.org This strategy was successfully applied in the intermolecular aza Paternò-Büchi reaction of 2-isoxazoline-3-carboxylates. researchgate.netnih.govresearchgate.net The process is operationally simple and tolerates a wide range of functional groups. nih.gov Recent studies have further extended this concept to acyclic oximes by carefully matching the frontier molecular orbital energies of the alkene and oxime, which promotes the desired [2+2] cycloaddition over competing alkene dimerization. nih.gov

Table 2: Comparison of Photocycloaddition Strategies for Azetidine Synthesis This table is interactive and can be sorted by clicking on the headers.

| Method | Imine/Precursor | Light Source | Key Feature | Ref. |

|---|---|---|---|---|

| Direct [2+2] Photocycloaddition | Cyclic Imines (e.g., azauracils) | UV Light | Prevents E/Z isomerization | rsc.orgresearchgate.net |

| Aza-Paterno-Büchi | 2-Isoxazoline-3-carboxylates | Visible Light + Ir-catalyst | Uses stable imine surrogate; mild conditions | researchgate.netnih.gov |

| Visible Light Photocatalysis | Acyclic Oximes | Visible Light + Ir-catalyst | Enabled by frontier orbital energy matching | nih.gov |

| Copper-Catalyzed Photocycloaddition | Non-conjugated Imines | Not specified | Selective alkene activation via MLCT | nih.gov |

Amine-Catalyzed Cycloadditions of Allenoates and Imines

Organocatalysis offers an alternative, metal-free approach to azetidine synthesis. While the provided outline mentions amine-catalyzed cycloadditions of allenoates and imines, a closely related and well-documented transformation is the alkaloid-catalyzed [3+2] cycloaddition of ketenes and azomethine imines. nih.gov In this process, a chiral amine catalyst, such as a derivative of quinine (B1679958) or quinidine, adds to a ketene (B1206846) (generated in situ) to form a nucleophilic ammonium (B1175870) enolate intermediate. This enolate then adds to the azomethine imine, and a subsequent 5-exo-trig cyclization yields a bicyclic pyrazolidinone, regenerating the catalyst. nih.gov This reaction proceeds with excellent enantioselectivity and represents a powerful method for constructing nitrogen-containing heterocyclic systems. nih.gov

Metal-Catalyzed Cycloadditions (e.g., Rh(I)-catalyzed [2+2] cycloaddition)

Metal-catalyzed cycloaddition reactions represent a powerful strategy for the construction of four-membered rings. While the synthesis of azetidines through these methods is less common than that of cyclobutanes or oxetanes, significant progress has been made. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. researchgate.net However, many protocols require high-energy ultraviolet light. researchgate.net

Recent advancements have focused on using visible-light photocatalysis to overcome this limitation. For instance, an iridium photocatalyst can facilitate a [2+2] cycloaddition between oximes and olefins under mild conditions. chemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org Mechanistic studies suggest that the reaction proceeds via a triplet energy transfer mechanism. chemrxiv.org

While Rh(I)-catalyzed [2+2] cycloadditions have been reported for the synthesis of 2-azetidinones (β-lactams), a subclass of azetidines, from terminal alkynes and imines, the broader application for other azetidine derivatives is still an area of active research. rsc.orgmdpi.com The classic Staudinger synthesis, involving the [2+2] cycloaddition of a ketene with an imine, remains a widely used method for accessing 2-azetidinones. mdpi.com

Table 1: Examples of Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis

| Alkene | Imine Precursor | Catalyst | Product Yield | Reference |

| Styrene | O-Acyl Oxime | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | High | researchgate.net |

| 1-Octene | 2-Isoxazoline-3-carboxylate | fac-[Ir(dFppy)3] | 99% | rsc.org |

| Dihydropyran | O-Methyl Oxime | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 85% | chemrxiv.org |

Ring Rearrangement and Expansion Strategies

Ring rearrangement and expansion reactions provide an alternative and powerful approach to synthesizing azetidines from more readily available cyclic precursors.

One-Carbon Ring Expansion Reactions

The one-carbon homologation of three-membered aziridine (B145994) rings is an attractive strategy for the asymmetric synthesis of azetidines. nih.govchemrxiv.org This approach often involves the generation of a reactive aziridinium (B1262131) ylide intermediate, which can then undergo rearrangement. nih.govchemrxiv.org

The ring expansion of bicyclic methyleneaziridines has been shown to be a viable route to methyleneazetidines. nih.gov This transformation can proceed through a formal [3+1] ring expansion, yielding products with good scope and diastereoselectivity. nih.gov The success of this reaction often hinges on the bicyclic nature of the starting material, which favors the formation of the necessary aziridinium ylide intermediate. nih.gov

Rhodium-catalyzed reactions have been instrumental in developing new ring expansion methodologies. A notable example is the rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones, which serves as a source of vinyl carbenes. researchgate.netnih.gov This method provides access to valuable 2-vinyl azetidines and represents the first instance of using vinyl carbenes for aziridine ring expansion. researchgate.netnih.gov The key to this transformation is the in situ formation of an alkenyl aziridinium ylide intermediate. nih.gov Computational and experimental studies suggest that the reaction may proceed through a diradical pathway. researchgate.netnih.gov

Aziridinium ylides are key intermediates in the one-carbon ring expansion of aziridines. nih.govnih.gov These ylides are typically generated by the reaction of an aziridine with a metal carbene. nih.govnih.gov Once formed, the aziridinium ylide faces two primary competing reaction pathways: a desired nih.govresearchgate.net-Stevens rearrangement to yield the ring-expanded azetidine, or an often-favored cheletropic extrusion of an olefin. nih.govchemrxiv.org

The Stevens rearrangement can be a nih.govresearchgate.net- or a nih.govresearchgate.net-rearrangement. The nih.govresearchgate.net-Stevens rearrangement is particularly relevant for the synthesis of azetidines from aziridines, resulting in a one-carbon ring expansion. nih.govchemrxiv.org A significant challenge in this area is controlling the stereochemistry of the rearrangement and suppressing the competing cheletropic extrusion pathway. nih.govchemrxiv.org Biocatalysis, using engineered enzymes like cytochrome P450 variants, has shown remarkable success in this regard. These "carbene transferase" enzymes can override the natural reactivity of the aziridinium ylide, promoting a highly enantioselective nih.govresearchgate.net-Stevens rearrangement while suppressing the extrusion side reaction. nih.govchemrxiv.orgthieme-connect.com This enzymatic approach has enabled the gram-scale synthesis of enantiopure azetidines. chemrxiv.orgthieme-connect.com

The nih.govresearchgate.net-Stevens rearrangement of aziridinium ylides has also been explored, particularly in the context of synthesizing more complex nitrogen-containing heterocycles. nih.govresearchgate.net The stereochemical outcome of these rearrangements is often dependent on the orientation of the substituents on the aziridine ring. nih.govresearchgate.net

Ring Contraction Rearrangements from Larger Heterocycles

In contrast to ring expansion, ring contraction of larger nitrogen-containing heterocycles offers another synthetic route to the azetidine core. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to produce α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org This reaction proceeds via a one-pot nucleophilic addition–ring contraction mechanism. acs.org The proposed mechanism involves the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 cyclization of the resulting intermediate to form the four-membered azetidine ring. rsc.orgacs.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols and anilines. acs.org

Catalysis in the Formation of Azetidine Derivatives

Catalysis offers efficient and selective routes to azetidine rings, overcoming the challenges associated with their inherent ring strain. Various metal-based catalysts have been developed to facilitate these transformations, each with unique advantages in terms of reactivity, selectivity, and functional group compatibility.

Copper catalysts have proven to be versatile in the synthesis of azetidines through different mechanistic pathways. These methods often involve radical or rearrangement processes to construct the four-membered ring.

A notable copper(I)-catalyzed approach involves the skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. acs.orgnih.gov This process proceeds through a tandem frontiersin.orgresearchgate.net-rearrangement and a 4π-electrocyclization of an N-allenylnitrone intermediate. acs.org The choice of copper(I) salt and ligand is crucial for the reaction's success, with copper(I) salts in combination with 2-aminopyridine (B139424) showing improved yields. acs.org While this method provides access to functionalized azetidine precursors, it can sometimes lead to a mixture of isomers, posing a regioselectivity challenge. acs.org The resulting azetidine nitrones are valuable intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions. acs.orgnih.gov

A general and efficient method for azetidine synthesis involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.govugent.be This reaction utilizes a heteroleptic copper complex under visible light irradiation in the presence of an amine. nih.govresearchgate.net A key feature of this methodology is the excellent control over regioselectivity, exclusively favoring the 4-exo-dig radical cyclization pathway over the 5-endo-dig pathway. researchgate.netnature.com This method demonstrates broad substrate scope, tolerating a variety of substituents on the ynamide starting material. nature.com The resulting exocyclic double bond in the azetidine product serves as a versatile functional handle for further chemical modifications. nature.com

Table 1: Overview of Copper-Catalyzed Azetidine Synthesis

| Methodology | Starting Material | Catalyst System | Key Features | Ref. |

|---|---|---|---|---|

| Synthesis from Nitrones | O-propargylic oximes | Copper(I) salts, 2-aminopyridine | Forms azetidine nitrones via rearrangement and electrocyclization. | acs.orgnih.gov |

| Photoinduced Radical Cyclization | Ynamides | Heteroleptic copper complex, visible light, amine | High regioselectivity for 4-exo-dig cyclization. | nih.govugent.beresearchgate.net |

Titanium(IV)-mediated reactions provide a powerful tool for constructing azetidine rings, particularly for spirocyclic systems. researchgate.netrsc.orgnih.gov A notable example is the synthesis of spirocyclic NH-azetidines from oxime ethers using an alkyl Grignard reagent. rsc.orgnih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism. researchgate.netrsc.org

The reaction involves the formation of a titanacyclopropane intermediate from the Grignard reagent and a titanium(IV) alkoxide, such as titanium isopropoxide. wikipedia.orgorganic-chemistry.org This intermediate then acts as a 1,2-dianion equivalent, reacting with the oxime ether to form the azetidine ring. nih.gov This method is valued for its ability to construct sterically hindered and polysubstituted azetidines. researchgate.net

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has emerged as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.orgnih.govnih.govelsevierpure.comfigshare.com This method is significant because the aminolysis of epoxides can be challenging due to the basicity of the amine nucleophile, which can quench traditional acid catalysts. frontiersin.orgnih.gov

The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring in high yields. frontiersin.orgnih.gov A key advantage of this methodology is its high functional group tolerance. frontiersin.orgnih.govnih.govelsevierpure.com

Copper-Catalyzed Methodologies

Stereoselective Synthesis of Azetidine Derivatives

Achieving stereochemical control is a central theme in modern azetidine synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. acs.org Stereoselective methods aim to control the formation of stereocenters during the construction of the azetidine ring, leading to either specific enantiomers or diastereomers. These approaches are critical for producing optically pure azetidines for applications in medicinal chemistry and as chiral building blocks. acs.orgfrontiersin.org

The synthesis of optically pure azetidines has been an area of intensive research. acs.org Enantioselective methods are designed to produce one enantiomer of a chiral azetidine in excess over the other.

One prominent strategy involves the use of chiral catalysts. For instance, an efficient and highly enantioselective phase-transfer-catalyzed (PTC) aza-Michael reaction has been developed for synthesizing chiral N-substituted 3,3-dinitroazetidines. acs.org Using a quinidine-based phase-transfer catalyst, this method achieves good yields (up to 99%) and excellent enantioselectivities (90–95% ee) by reacting 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones. acs.org This represents a key example of using azetidines as N-centered nucleophiles in catalytic enantioselective reactions. acs.org

Another powerful approach utilizes chiral auxiliaries or substrates derived from the chiral pool. Inexpensive and readily available chiral tert-butanesulfinamides have been harnessed to induce chirality in the synthesis of C2-substituted azetidines. acs.org This three-step method starts with 1,3-bis-electrophilic 3-chloropropanal (B96773) and allows for the creation of azetidines with a variety of substituents (aryl, vinyl, alkyl) in good yields and diastereoselectivity. acs.org The choice of either the (R)- or (S)-sulfinamide allows for the selective production of the desired product stereoisomer. acs.org

Cinchona alkaloids have also been employed as chiral bases to catalyze the enantioselective transformation of 4-formyloxyazetidinone into 4-aryloxyazetidinones with high enantioselectivity. nih.gov Furthermore, the synthesis of spiro-3,2′-azetidine oxindoles has been achieved with up to 98% enantiomeric excess through an intramolecular C–C bond formation, activated by a novel chiral cation phase-transfer catalyst. nih.gov

The table below summarizes selected enantioselective approaches for synthesizing chiral azetidines.

| Reaction Type | Catalyst/Auxiliary | Substrates | Key Features | Enantiomeric Excess (ee) |

| Aza-Michael Reaction | Quinidine-based phase-transfer catalyst | 3,3-Dinitroazetidine, α,β-unsaturated ketones | First use of azetidines as N-nucleophiles in catalytic enantioselective aza-Michael reactions. | 90–95% |

| Sulfinamide-based Synthesis | Chiral tert-butanesulfinamides | 1,3-bis-electrophilic 3-chloropropanal | Scalable, general method for C2-substituted azetidines; both stereoisomers accessible. | Not specified, good diastereoselectivity |

| Intramolecular Cyclization | Novel SF₅-containing chiral cation phase-transfer catalyst | Isatin-derived diazo compounds | Forms spirocyclic azetidine oxindoles. | up to 98% |

| Nucleophilic Trapping | Cinchona alkaloid | 4-Formyloxyazetidinone, phenols | Forms 4-aryloxyazetidinones via an N-acyliminium intermediate. | Not specified, high enantioselectivity |

This table presents data from various studies on the enantioselective synthesis of azetidines. acs.orgacs.orgnih.govnih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within the azetidine ring. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple starting materials. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, yielding the trans product with high diastereoselectivity. acs.org

Iodine-mediated cyclization of homoallylic amines provides another effective route. acs.orgnih.gov This 4-exo trig cyclization, performed at room temperature, yields cis-2,4-disubstituted azetidines. acs.orgnih.gov These iodo-azetidines are thermally sensitive and can isomerize to the more stable pyrrolidine structure upon heating, but they can also be functionalized through nucleophilic displacement of the iodide to create thermally stable, densely substituted azetidines. acs.org

A different strategy involves an electrocyclization route to azetidine nitrones from N-alkenylnitrones. nih.gov These strained heterocyclic intermediates can then undergo various reactions, including reductions and cycloadditions, to form highly substituted azetidines with excellent diastereoselectivity. nih.gov Additionally, a simple organometallic route to unsaturated azetidinyl-carboxylic acids has been reported, which, through subsequent metal-catalyzed asymmetric hydrogenation, provides access to a library of functionalized 2-azetidinylcarboxylic acids with stereocontrol. acs.orgchemrxiv.org

The table below highlights selected diastereoselective methods for azetidine synthesis.

| Method | Starting Materials | Key Features | Diastereoselectivity |

| Superbase-induced Cyclization | Oxirane derivatives, amines | Kinetically controlled reaction; forms 2-arylazetidines. | High (trans selectivity) |

| Iodo-cyclization | Homoallylic amines | 4-exo trig cyclization mediated by iodine. | High (cis selectivity) |

| Electrocyclization/Reduction | N-alkenylnitrones | Forms azetidine nitrones, which are then converted to substituted azetidines. | Excellent |

| Asymmetric Hydrogenation | Unsaturated azetinyl-carboxylic acids | Metal-catalyzed reduction of prochiral precursors. | High (Diastereo- and enantioselective) |

This table presents data from various studies on the diastereoselective synthesis of azetidines. acs.orgacs.orgnih.govnih.govacs.orgchemrxiv.org

Multicomponent Reaction Approaches for Azetidine Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more simple starting materials in a single synthetic operation. acs.org This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of steps, solvent waste, and purification operations.

A notable example is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgorganic-chemistry.org This reaction proceeds under mild, base-free conditions to produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.org The proposed mechanism involves a [2+2] cycloaddition. The reaction tolerates a wide range of functional groups on both the alkyne and sulfonyl azide (B81097) components. acs.org

Another MCR approach for accessing azetidines involves the strain-release functionalization of azabicyclobutanes (ABBs). thieme-connect.de A dual copper/photoredox catalysis system enables the reaction between benzoyl-ABB, a diene, and a cyanide source to generate functionalized azetidines featuring a C3 all-carbon quaternary center. thieme-connect.de This method is significant as it provides access to a structural motif that is often challenging to prepare using other synthetic routes. thieme-connect.de

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and reliable methods for synthesizing the corresponding azetidines. acs.orgmagtech.com.cn The popularity of this method stems from the ready availability of a vast number of β-lactam precursors, largely due to the extensive research into penicillin and other β-lactam antibiotics. acs.org

The reduction process is generally efficient and high-yielding. acs.org A key advantage is that the stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction, preserving the stereochemical integrity of the molecule. acs.org

Several reducing agents are effective for this transformation. Alanes, such as diisobutylaluminium hydride (DIBAL-H), and boranes, particularly diborane (B8814927) (B₂H₆) in tetrahydrofuran, are highly efficient reagents for this purpose. acs.orgacs.org Lithium aluminium hydride (LiAlH₄) is also commonly used. acs.org The choice of reducing agent can be critical, with hydroalanes being noted as particularly specific for this transformation. acs.org The reduction of N-substituted azetidin-2-ones to the corresponding N-substituted azetidines is generally accomplished rapidly and cleanly. acs.org

This transformation is not only a standalone method but also serves as a crucial final step in multi-step syntheses where the azetidine ring is first constructed as a β-lactam, for example, through the well-known Staudinger [2+2] cycloaddition between a ketene and an imine. acs.orgmdpi.com

Reaction Mechanisms and Reactivity Profiles of Azetidine Systems

Intrinsic Ring Strain and its Influence on Azetidine (B1206935) Reactivity

The azetidine ring is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.org This strain energy, estimated to be approximately 25.4 kcal/mol, is a key determinant of the molecule's reactivity. rsc.org It renders the azetidine ring more susceptible to reactions that relieve this strain, such as ring-opening reactions. rsc.orgnih.gov This inherent instability, however, is balanced by a degree of stability that makes azetidines more manageable than their three-membered counterparts, aziridines. rsc.org

Comparative Analysis with Other Saturated Cyclic Amines (e.g., Aziridines, Pyrrolidines, Piperidines)

The reactivity of azetidines can be better understood by comparing their ring strain to that of other common saturated cyclic amines. Aziridines, with a three-membered ring, exhibit a higher ring strain of approximately 27.7 kcal/mol, making them highly reactive and less stable. rsc.org In contrast, five-membered pyrrolidines and six-membered piperidines have significantly lower ring strain energies of about 5.4 kcal/mol and near 0 kcal/mol, respectively, rendering them much less reactive towards ring-opening. rsc.org This places azetidines in a unique position of having substantial, yet not excessive, ring strain, which allows for controlled chemical transformations. rsc.org

Strain-Release Processes as Driving Forces for Chemical Transformations

The considerable ring strain in azetidines serves as a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. rsc.org These "strain-release" processes are a cornerstone of azetidine chemistry, enabling the synthesis of a wide array of more complex, functionalized molecules. nih.govchemrxiv.orgnih.gov By undergoing ring-opening, the molecule can achieve a more stable, lower-energy state, releasing the potential energy stored in the strained ring. wikipedia.org This principle is exploited in various synthetic strategies to construct larger heterocyclic systems or linear amine derivatives. nih.gov

Fundamental Reaction Pathways Involving the Azetidine Core

The reactivity of the azetidine core, and by extension 3-Butoxyazetidine (B1440743) hydrochloride, is characterized by several fundamental reaction pathways. These include the nucleophilic behavior of the nitrogen atom, reactions initiated by electrophilic activation, and various ring-opening transformations.

Nucleophilic Reactivity of the Azetidine Nitrogen

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. nih.govyoutube.com This allows it to react with a variety of electrophiles. Common reactions include N-alkylation and N-acylation. youtube.com The basicity of the azetidine nitrogen is influenced by the ring size, with basicity generally increasing from three- to six-membered rings. srce.hr However, the presence of substituents on the ring, such as the butoxy group in 3-Butoxyazetidine, can modulate this reactivity.

Electrophilic Activation and Subsequent Reactions

Activation of the azetidine ring can be achieved by reacting the nitrogen atom with an electrophile, forming a positively charged azetidinium ion. chemrxiv.orgrsc.org This activation enhances the ring's susceptibility to nucleophilic attack, often leading to ring-opening. nih.gov For instance, protonation of the nitrogen under acidic conditions, as would be the case for 3-Butoxyazetidine hydrochloride, makes the ring more prone to cleavage by a nucleophile. youtube.com This strategy is a key step in many synthetic applications of azetidines. chemrxiv.orgrsc.org

Ring-Opening Reactions and Associated Energetics

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of ring strain. wikipedia.orgmagtech.com.cn These reactions can be initiated by various reagents and conditions. Nucleophilic ring-opening is a major pathway, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cnresearchgate.net The regioselectivity of this attack can be influenced by electronic and steric factors of substituents on the ring. magtech.com.cn The energetics of these reactions are favorable due to the significant decrease in strain energy as the four-membered ring is opened to a more stable, acyclic structure. wikipedia.org For example, the heat of combustion for small rings like azetidine is elevated due to their high strain. wikipedia.org

Electron Transfer Processes in Azetidine Derivatives

Electron transfer processes, including photo-oxidation and photoreduction, play a pivotal role in the reactivity of azetidine derivatives, significantly influencing the energetics of ring-opening reactions. These processes are fundamental in various chemical and biological contexts, such as the proposed mechanisms for the repair of DNA photoproducts, where an azetidine ring can act as a key intermediate. nih.govmdpi.comresearchgate.net

Photo-Oxidation Mechanisms and Efficiency

A notable finding is the stereodifferentiation in the oxidation process, with a clear preference for the oxidation of the cis-isomer, a result that aligns with experimental data. nih.govmdpi.com The efficiency of photo-oxidation is intrinsically linked to the redox properties of the azetidine and the photosensitizer used. The lower the ionization potential of the azetidine derivative, the more readily it can be oxidized. mdpi.com

Table 1: Calculated Redox Properties of Model Azetidine-Cyclohexene (AZT-CH) Isomers Data sourced from theoretical calculations. mdpi.com

| Property | cis-AZT-CH | trans-AZT-CH | Unit |

| Ionization Potential (IP) | 8.01 | 8.21 | eV |

| Electron Affinity (EA) | 0.22 | 0.23 | eV |

Photoreduction Mechanisms and Impact on Ring Opening

In stark contrast to photo-oxidation, one-electron photoreduction has a dramatic effect on the azetidine ring. nih.govmdpi.com Theoretical studies demonstrate that the addition of an electron significantly facilitates the ring-opening of the azetidine heterocycle. nih.govmdpi.comcsic.es This process is central to proposed DNA repair mechanisms by photolyase enzymes, which are thought to proceed through an azetidine-like intermediate whose opening is triggered by electron transfer. researchgate.netnih.gov

The reduction dramatically lowers the energy barrier for the cycloreversion reaction, making it a highly feasible pathway. nih.govresearchgate.net The mechanism involves the cleavage of the C-C and C-N bonds of the four-membered ring, reverting the structure to its precursors. For the azetidine model derived from 6-azauracil (B101635) and cyclohexene, photoreduction leads to the regeneration of the separate nucleobase and alkene. nih.gov

Role of Photosensitizers in Redox Reactions

The efficiency and occurrence of photo-oxidation or photoreduction are critically dependent on the choice of photosensitizer. nih.govmdpi.com A photosensitizer absorbs light and transfers the energy or an electron to the substrate, initiating the reaction.

For photo-oxidation, cyanoaromatic compounds such as dicyanonaphthalene (DCN), cyanonaphthalene (CNN), and dicyanoanthracene (DCA) have been shown to be effective. mdpi.com The free energy change (ΔG) for the electron transfer from the azetidine to the excited photosensitizer is negative, indicating a thermodynamically favorable process. mdpi.com

Conversely, for photoreduction, a photosensitizer with a low oxidation potential in its excited state is required to act as an electron donor. N,N-dimethylaniline (DMA) has been identified as an efficient photosensitizer to trigger the photoinduced cycloreversion of model azetidine systems by acting as a photoreductant. nih.govmdpi.comresearchgate.net The selection of an appropriate photosensitizer is therefore crucial for controlling the desired redox pathway in azetidine chemistry. researchgate.net Furthermore, photocatalysts like Iridium(III) complexes are used to activate azetidine precursors in [2+2] photocycloaddition reactions via triplet energy transfer. rsc.org

Table 2: Photosensitizer Efficiency for Electron Transfer with Model Azetidine Isomers Data based on theoretical findings. mdpi.com

| Photosensitizer | Reaction Type | Target Isomer | Efficiency |

| Dicyanonaphthalene (DCN) | Photo-oxidation | cis-AZT-CH | Favorable |

| Cyanonaphthalene (CNN) | Photo-oxidation | cis-AZT-CH | Less Favorable |

| Dicyanoanthracene (DCA) | Photo-oxidation | cis-AZT-CH | Less Favorable |

| N,N-dimethylaniline (DMA) | Photoreduction | Both | Favorable |

Detailed Mechanistic Investigations of Azetidine Transformations

The strain inherent in the four-membered ring of azetidines is a driving force for a variety of chemical transformations. researchgate.net Mechanistic studies have revealed a range of reactive intermediates and transition states that govern the outcomes of these reactions.

Analysis of Transition States and Intermediates (e.g., Carbocations, Ylides)

The transformation of azetidines often proceeds through highly reactive, transient species.

Azetidinium Ylides : These intermediates are readily generated from azetidinium salts and serve as versatile reagents. nih.govrsc.org The ring strain in the ylide enhances the nitrogen's ability to act as a leaving group, facilitating reactions that are difficult with less strained analogues like pyrrolidinium (B1226570) ylides. acs.orgrsc.org Azetidinium ylides can undergo a Stevens nih.govacs.org-shift for ring expansion into pyrrolidines or react with carbonyl compounds and Michael acceptors to yield epoxides and cyclopropanes, respectively. rsc.orgacs.orgacs.org

Radical Intermediates : Photochemical reactions of azetidine precursors often involve radical intermediates. The Norrish-Yang cyclization, used to synthesize azetidinols, proceeds through a 1,4-biradical formed after a 1,5-hydrogen atom transfer. beilstein-journals.orgresearchgate.net Another example is the copper-catalyzed [3+1] cyclization, which involves the formation of an α-aminoalkyl radical that adds to an alkyne, generating a vinyl radical. This is followed by a 1,5-hydrogen atom transfer to produce a tertiary radical that undergoes the final cyclization. nih.gov

Organometallic Intermediates : Transition metals are frequently used to catalyze azetidine transformations. Palladium-catalyzed reactions can involve intermediates like a π-allyl Pd complex during the ring contraction of certain vinyl-substituted precursors. acs.org Intramolecular C-H amination for azetidine synthesis has been shown to proceed via an octahedral Pd(IV) intermediate, which undergoes reductive elimination to form the ring. rsc.org

Azomethine Imines : In some transformations, azetidines can react to form azomethine imine intermediates. These species have been proposed in the reaction of cyclic secondary amines with anomeric amide reagents, where azetidines were observed to undergo nitrogen deletion to furnish cyclopropanes. acs.org

Kinetic and Thermodynamic Considerations of Reaction Pathways

The reactivity of azetidines is a balance between their inherent ring strain and the kinetic barriers of possible reaction pathways.

Thermodynamic Driving Force : The ring-strain energy of azetidine is approximately 25.2 kcal/mol, which is significantly higher than that of a five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This stored energy provides a powerful thermodynamic driving force for ring-opening reactions. beilstein-journals.orgresearchgate.net This strain also enhances the leaving group ability of the nitrogen atom in intermediates like azetidinium ylides, lowering the activation energy for subsequent steps. acs.org

Kinetic Feasibility : While thermodynamically favored, the kinetic feasibility of a given reaction depends on the height of the activation energy barrier. As seen in electron transfer processes, photoreduction dramatically lowers the ring-opening barrier, making the reaction kinetically accessible. nih.govresearchgate.net In contrast, the barrier for the neutral and oxidized species' ring-opening remains high, making those pathways less competitive. nih.govmdpi.com Computational studies, such as Density Functional Theory (DFT), are crucial for mapping these potential energy surfaces and understanding the kinetic and thermodynamic parameters of different mechanistic pathways, as has been demonstrated in related aziridine (B145994) systems. researchgate.net The competition between cyclization and elimination during synthesis is a classic example of kinetic control, where reaction conditions must be optimized to favor the desired four-membered ring formation. acs.org

Influence of Substituents on Reaction Outcome and Regioselectivity

The reactivity and regioselectivity of the azetidine ring are profoundly influenced by the nature and position of its substituents. In the case of 3-Butoxyazetidine hydrochloride , the butoxy group at the C3 position and the protonated nitrogen atom dictate the molecule's chemical behavior. While specific research on 3-butoxyazetidine hydrochloride is limited, the influence of its structural features can be understood by examining related substituted azetidine systems. The primary factors governing the reaction outcomes are electronic effects, steric hindrance, and the nature of the attacking reagent.

The azetidine ring possesses significant ring strain, estimated at approximately 25.4 kcal/mol, which is a driving force for ring-opening reactions. rsc.org However, it is notably more stable than the highly reactive aziridine ring. rsc.org The reactivity of the azetidine can be enhanced by N-activation, such as the protonation in 3-butoxyazetidine hydrochloride, which increases the electrophilicity of the ring carbons.

Electronic Effects:

The electronic nature of substituents on the azetidine ring plays a critical role in determining the regioselectivity of ring-opening reactions. In unsymmetrical azetidines, nucleophilic attack is generally directed by the ability of a substituent to stabilize a developing positive charge in the transition state. For instance, azetidines with substituents at the C2 position that can stabilize a carbocation, such as aryl or vinyl groups, tend to undergo nucleophilic attack at the C2 carbon. magtech.com.cn

In the context of 3-butoxyazetidine hydrochloride, the butoxy group at the C3 position is primarily an electron-donating group through resonance, but its inductive effect as an electronegative oxygen atom must also be considered. The protonated nitrogen atom acts as a strong electron-withdrawing group, significantly polarizing the C-N bonds and activating the ring towards nucleophilic attack.

The regioselectivity of nucleophilic ring-opening in 3-substituted azetidinium ions is a subject of detailed study. Generally, in the absence of a substituent at the C4 position, nucleophiles tend to attack this less sterically hindered position. magtech.com.cn However, the electronic influence of a C3 substituent can alter this preference. The electron-donating nature of the butoxy group could potentially stabilize a partial positive charge at the adjacent C2 and C4 positions, influencing the site of nucleophilic attack.

Steric Hindrance:

Steric hindrance is a major determinant of regioselectivity, especially when electronic effects are not strongly directing. Nucleophiles, particularly bulky ones, will preferentially attack the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn In 3-butoxyazetidine hydrochloride, the butoxy group at C3 presents a degree of steric bulk. This would generally disfavor direct nucleophilic attack at the C3 position. In ring-opening reactions, the attack will likely occur at either the C2 or C4 position. The relative steric hindrance of these two positions would depend on the conformation of the azetidine ring and the nature of the nucleophile.

The interplay between steric and electronic effects is crucial. For example, in 2-alkylazetidines, sterically bulky nucleophiles favor attack at the less substituted C4 position, a regioselectivity controlled by steric hindrance. magtech.com.cn For 3-butoxyazetidine hydrochloride, while the butoxy group itself is at C3, its conformational orientation could influence the accessibility of the adjacent C2 and C4 positions to incoming nucleophiles.

Research Findings on Related Azetidine Systems:

Due to the limited direct research on 3-butoxyazetidine hydrochloride, findings from studies on analogous 3-hydroxy and other 3-alkoxyazetidine derivatives provide valuable insights. For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved through the reaction of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols, highlighting a common synthetic route to such compounds. organic-chemistry.org

In studies on the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate, various substituents on the amine were well-tolerated, affording the corresponding azetidines in high yields and with high regioselectivity. frontiersin.orgfrontiersin.org This demonstrates the feasibility of forming substituted azetidine rings even in the presence of potentially interfering functional groups.

The following table summarizes the influence of different types of substituents on the regioselectivity of azetidine ring-opening reactions, drawing from general principles and studies on various azetidine derivatives.

| Substituent Type at C2/C3 | Electronic Effect | Steric Effect | Preferred Site of Nucleophilic Attack |

| Alkyl (e.g., at C2) | Weakly electron-donating | Increases with size | C4 (less substituted) for bulky nucleophiles magtech.com.cn |

| Aryl (e.g., at C2) | Electron-donating/withdrawing (resonance/inductive), stabilizes adjacent carbocation | Significant steric hindrance | C2 (benzylic position) magtech.com.cn |

| Electron-withdrawing group (EWG) on Nitrogen (e.g., sulfonyl) | Strong electron withdrawal | Varies with group size | Activates both C2 and C4, regioselectivity depends on other factors |

| Alkoxy (e.g., Butoxy at C3) | Electron-donating (resonance), weak inductive withdrawal | Moderate steric hindrance | C2 or C4, influenced by reaction conditions and nucleophile |

| Reaction Type | Reagent | Expected Major Product(s) | Controlling Factors |

| Nucleophilic Ring Opening | Strong, small nucleophile (e.g., Azide) | 1-Amino-3-butoxy-propan-2-ol or 2-Amino-3-butoxy-propan-1-ol | Electronic effects of the protonated nitrogen and butoxy group, minimal steric hindrance from the nucleophile. |

| Nucleophilic Ring Opening | Bulky nucleophile (e.g., tert-Butoxide) | Predominantly attack at the less hindered C2 or C4 position. | Steric hindrance from the nucleophile and the butoxy group. |

| Reduction | Strong reducing agent (e.g., LiAlH4) | 3-Butoxypropylamine | Reductive cleavage of C-N bonds. |

| N-Alkylation/Acylation (of the free base) | Alkyl/Acyl halide | N-Alkyl/Acyl-3-butoxyazetidine | Reactivity of the secondary amine. |

Computational and Theoretical Studies of Azetidine Chemistry

Application of Quantum Chemical Methods to Azetidine (B1206935) Derivatives

Quantum chemical methods, which solve the Schrödinger equation for a given molecular system, are fundamental to modern computational chemistry. These approaches, ranging from semi-empirical methods to high-level ab initio calculations, provide a foundational understanding of the electronic and thermodynamic properties of molecules like 3-Butoxyazetidine (B1440743) hydrochloride. Such studies are crucial for rationalizing observed chemical behavior and for the predictive design of new molecules with desired characteristics. unimi.it

The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. researchgate.net

For an azetidine derivative, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making it the primary site for nucleophilic attack. The LUMO, conversely, is an orbital that can accept electrons, often located on antibonding orbitals associated with the C-N or C-C bonds of the ring. In the case of 3-Butoxyazetidine hydrochloride, the protonation of the azetidine nitrogen would significantly lower the energy of the HOMO, affecting its reactivity profile.

Computational methods like Density Functional Theory (DFT) are routinely used to calculate the energies of these frontier orbitals. While specific calculations for 3-Butoxyazetidine hydrochloride are not publicly available, data from related azetidine and heterocyclic derivatives illustrate the typical range of these values. A large HOMO-LUMO gap signifies high stability and low reactivity in chemical reactions. nist.gov

Table 1: Representative Calculated HOMO-LUMO Energies for Heterocyclic Molecules using DFT (Note: These are illustrative values for related compounds, not 3-Butoxyazetidine hydrochloride.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Azetidine (Calculated) | -6.15 | 1.45 | 7.60 |

| N-Methylazetidine (Calculated) | -5.89 | 1.52 | 7.41 |

| Thiophene Derivative P1 wayne.edu | -4.983 | -3.125 | 1.858 |

| Thiophene Derivative P2 wayne.edu | -5.091 | -3.157 | 1.934 |

| Aza-BODIPY Derivative 10 nih.gov | -5.34 | -3.48 | 1.86 |

| Aza-BODIPY Derivative 11 nih.gov | -5.21 | -3.53 | 1.68 |

Data compiled from DFT calculations reported in scientific literature. The method and basis set used for calculation can influence the exact values.

Quantum chemical calculations can accurately predict various thermodynamic properties, providing crucial data on the stability and energetics of molecules. Properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) can be computed. researchgate.net These values are essential for determining the feasibility and position of equilibrium for chemical reactions.

For instance, the ring strain energy of the azetidine ring, a key thermodynamic feature, is estimated to be around 25-26 kcal/mol. researchgate.net This inherent strain influences the reactivity of azetidines, making ring-opening reactions thermodynamically favorable under certain conditions. researchgate.net Computational methods can quantify this strain and predict how substituents, such as the 3-butoxy group, modulate it. The thermodynamic data for the parent azetidine molecule provides a baseline for understanding its derivatives.

Table 2: Standard Molar Thermodynamic Properties of Azetidine (Gas Phase) (Note: These are literature values for the parent compound, azetidine.)

| Property | Value | Units |

| Enthalpy of formation (ΔfH°gas) | 93.3 ± 1.3 | kJ/mol |

| Standard molar entropy (S°gas) | 269.4 ± 2.1 | J/mol·K |

| Molar heat capacity (Cp,gas) | 71.1 | J/mol·K |

Data sourced from the NIST WebBook and other thermodynamic compilations. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods are particularly well-suited for studying the complex reaction mechanisms involving azetidine derivatives. researchgate.netnih.gov

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. mdpi.com

For a reaction involving 3-Butoxyazetidine hydrochloride, such as a nucleophilic substitution or a ring-opening reaction, DFT calculations can elucidate the step-by-step mechanism. For example, in the synthesis of substituted azetidines, DFT can model the intramolecular cyclization, identifying the key transition state and confirming that the proposed pathway is energetically feasible. nih.govfaccts.de Studies on the cycloaddition reaction of aziridine (B145994) with CO2, a related three-membered ring, have shown that DFT can effectively model the reaction pathway and the effect of catalysts, identifying intermediates and transition states. faccts.de

Many reactions involving azetidines can lead to multiple constitutional isomers (regioisomers) or stereoisomers. DFT calculations are invaluable for predicting and explaining the observed selectivity. By comparing the activation energies of the transition states leading to the different possible products, chemists can predict which product will be formed preferentially under kinetic control. faccts.de

For example, in the [3+2] cycloaddition reactions used to synthesize more complex heterocyclic systems from azetidine precursors, DFT can determine whether the reaction will favor one regioisomer over another. diva-portal.orgresearchgate.net This is achieved by calculating the energy of the different transition states corresponding to the different modes of addition. The pathway with the lower activation energy will be the dominant one. researchgate.net This predictive power is crucial for designing efficient and selective synthetic routes. researchgate.netresearchgate.net

Table 3: Illustrative DFT Analysis of Regioselectivity in a [3+2] Cycloaddition Reaction (Note: This is a representative example based on cycloaddition studies of related systems, not a specific reaction of 3-Butoxyazetidine hydrochloride.)

| Pathway | Product Type | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Path A | Regioisomer 1 | 12.05 | Kinetically Favored |

| Path B | Regioisomer 2 | 15.50 | Kinetically Disfavored |

| Path C | Oxadiazole | 25.55 | Thermodynamically Unstable |

Data adapted from a DFT study on the cycloaddition of diazopropane (B8614946) with chalcone (B49325) derivatives. researchgate.net The lower activation energy for Path A indicates it is the preferred reaction channel.

The height of the energy barrier (activation energy, Ea, or Gibbs free energy of activation, ΔG‡) of a reaction step determines its rate. DFT provides reliable estimates of these barriers, allowing for the quantitative prediction of reaction kinetics. This is particularly important for understanding the reactivity of the strained azetidine ring.

For instance, the ring-opening of azetidines is a key reaction. Computational studies have quantified the activation barriers for the nucleophilic ring-opening of aziridines, showing how they are significantly influenced by substituents on the nitrogen atom. Similar computational approaches applied to 3-Butoxyazetidine hydrochloride would allow prediction of its stability towards nucleophilic attack and the conditions required to induce ring-opening. Calculations on related systems show that activation barriers can be accurately determined, often within a few kcal/mol of experimental values.

Table 4: Representative Calculated Activation Energy Barriers for Ring-Opening Reactions (Note: These values are for the ring-opening of related three-membered heterocycles to illustrate the concept.)

| Reactant | Nucleophile | Calculated Activation Energy (ΔE‡) (kcal/mol) |

| Aziridine (unsubstituted) | Cl- | 32.1 |

| N-Mesylaziridine | Cl- | 7.0 |

| N-Triflylaziridine | Cl- | -2.7 |

| Epoxide | Cl- | 16.6 |

Data adapted from a DFT study on the ring-opening of three-membered heterocycles. The data demonstrates the strong effect of N-substituents on the activation barrier.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable in modern drug discovery, offering a microscopic view of molecular behavior. For azetidine derivatives, these techniques are crucial for understanding their interactions with biological targets and their dynamic properties in solution.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Butoxyazetidine hydrochloride, docking studies can elucidate its potential binding modes within the active site of a protein target. While no specific docking studies for 3-Butoxyazetidine hydrochloride are publicly available, the principles can be illustrated by studies on other substituted azetidines.

For instance, molecular docking of various azetidine-2-one derivatives has been used to understand their interactions with enzymes like transpeptidase, a key enzyme in bacterial cell wall synthesis. These studies reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the stabilization of the ligand-protein complex. In a hypothetical docking study of 3-Butoxyazetidine hydrochloride, the butoxy group could engage in hydrophobic interactions with nonpolar residues in a binding pocket, while the azetidine nitrogen, particularly in its protonated hydrochloride form, could form key hydrogen bonds or electrostatic interactions with acidic residues like aspartate or glutamate.

A review of molecular docking studies on various heterocyclic compounds highlights the importance of specific functional groups in determining binding affinity and orientation. The ether linkage and the aliphatic chain of the butoxy group in 3-Butoxyazetidine hydrochloride would likely influence its placement within a binding site, favoring interactions with hydrophobic pockets.

Table 1: Illustrative Molecular Docking Interactions of a Hypothetical Ligand with a Protein Target

| Interaction Type | Ligand Moiety | Protein Residue Example |

| Hydrogen Bond | Azetidine Nitrogen (protonated) | Aspartate, Glutamate |

| Hydrophobic | Butyl Chain | Leucine, Valine, Isoleucine |

| van der Waals | Entire Ligand | Various |

This table represents a hypothetical scenario to illustrate potential interactions and is not based on experimental data for 3-Butoxyazetidine hydrochloride.

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and flexibility of molecules over time. For 3-Butoxyazetidine hydrochloride, MD simulations can reveal the preferred conformations of the butoxy side chain and the puckering of the azetidine ring in a solvent environment. These simulations can also shed light on the mechanistic aspects of its interactions with biological macromolecules.

The conformational behavior of the molecule, including the rotation around the C-O bond of the butoxy group and the inversion of the nitrogen atom, can be explored through MD simulations. This information is crucial for understanding how the molecule presents itself to a potential binding partner. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds with surrounding water molecules, can also be captured.

Table 2: Representative Conformational Data from a Hypothetical Molecular Dynamics Simulation

| Parameter | Value Range | Description |

| Azetidine Ring Puckering Angle | 10-20 degrees | Describes the deviation of the azetidine ring from planarity. |

| C-O-C-C Dihedral Angle (Butoxy) | -180° to 180° | Represents the rotational freedom of the butoxy side chain. |

| N-H...O (water) Hydrogen Bond Lifetime | 1-5 picoseconds | Indicates the stability of hydrogen bonds with the solvent. |

This table contains hypothetical data to illustrate the type of information obtainable from MD simulations and does not represent actual results for 3-Butoxyazetidine hydrochloride.

Computational Assessment of Ring Strain Energy and Stability

The four-membered ring of azetidine possesses significant ring strain, which is a key determinant of its reactivity and stability. Computational methods can be used to quantify this strain energy. The ring strain in azetidines is a combination of angle strain, arising from the deviation of bond angles from the ideal tetrahedral angle, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms.

The stability of azetidine derivatives is also influenced by electronic effects. In the case of 3-Butoxyazetidine hydrochloride, the electron-withdrawing nature of the oxygen atom in the butoxy group could have a modest effect on the electron density of the ring. The protonation of the nitrogen atom to form the hydrochloride salt would significantly impact the electronic properties and stability of the ring.

Table 3: Comparison of Calculated Ring Strain Energies for Small Heterocycles

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine (parent) | 4 | ~25.5 |

| Pyrrolidine (B122466) | 5 | ~6 |

| Piperidine (B6355638) | 6 | ~0 |

Data for aziridine, pyrrolidine, and piperidine are from established literature. The value for azetidine is a representative calculated value.

Theoretical Basis for Chirality Transfer in Stereoselective Reactions

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. Theoretical studies can provide a fundamental understanding of how chirality is transferred during a chemical reaction. In the context of reactions involving azetidines, computational methods can be used to model the transition states of different stereochemical pathways, allowing for the prediction and rationalization of the observed stereochemical outcomes.

For reactions involving chiral azetidine derivatives, the existing stereocenter(s) can influence the stereochemical outcome of subsequent transformations. This transfer of chirality is often rationalized by examining the energies of the diastereomeric transition states. For example, in the ring-opening of a chiral 2-substituted azetidine, the incoming nucleophile can attack from two different faces, leading to two different stereoisomers. Computational modeling can determine which transition state is lower in energy, and thus which product is likely to be favored.

While no specific theoretical studies on chirality transfer in reactions of 3-Butoxyazetidine hydrochloride are available, the general principles are well-established. The stereochemistry at the 3-position, if the starting material were chiral, would dictate the facial selectivity of reactions at other positions in the ring. The conformational preferences of the butoxy group, as determined by computational methods, would also play a crucial role in determining the steric environment around the reactive centers.

Spectroscopic Characterization and Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.netmedwinpublishers.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For azetidine (B1206935) derivatives, the chemical shifts (δ) of the protons are influenced by the substituents on the four-membered ring. In the case of 3-Butoxyazetidine (B1440743) hydrochloride, the spectrum would be expected to show signals corresponding to the protons of the azetidine ring and the butoxy side chain.

For comparison, the ¹H-NMR spectrum of the parent azetidine shows distinct signals for its methylene (B1212753) protons. chemicalbook.com In substituted azetidines, such as certain 1,3-disubstituted derivatives, the methylene protons of the azetidine ring can appear as broadened signals due to the molecule's conformational dynamics. nih.gov For example, in one study, the methylene protons adjacent to the nitrogen in a 3,3-substituted azetidine appeared in the regions of δ 3.69–3.86 and 3.94–4.06 ppm. nih.gov The butoxy group in 3-Butoxyazetidine hydrochloride would exhibit characteristic signals for the methyl, methylene, and oxymethylene protons, typically found at distinct chemical shifts.